
side-by-side comparison of Dnmt1-IN-3 and
other epigenetic modifiers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dnmt1-IN-3

Cat. No.: B15571499 Get Quote

A Comparative Guide to Dnmt1-IN-3 and Other
Epigenetic Modifiers
For Researchers, Scientists, and Drug Development Professionals

Epigenetic modifications are critical regulators of gene expression and cellular function, and

their dysregulation is a hallmark of many diseases, including cancer. This has led to the

development of a diverse array of small molecule inhibitors targeting the enzymes responsible

for these modifications. This guide provides a side-by-side comparison of Dnmt1-IN-3, a DNA

methyltransferase 1 (DNMT1) inhibitor, with other key classes of epigenetic modifiers, including

inhibitors of histone deacetylases (HDACs), histone methyltransferases (EZH2), and histone

demethylases (LSD1).

Executive Summary
This guide offers a detailed comparison of the biochemical and cellular activities of selected

epigenetic inhibitors. Dnmt1-IN-3 is a potent inhibitor of DNMT1, the key enzyme for

maintaining DNA methylation patterns.[1] Its performance is here benchmarked against other

DNMT inhibitors as well as inhibitors targeting different layers of epigenetic regulation. The

data presented is intended to aid researchers in selecting the appropriate tools for their studies

in cancer biology and drug discovery.
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Data Presentation: A Quantitative Comparison of
Epigenetic Inhibitors
The following tables summarize the in vitro potency of Dnmt1-IN-3 and other representative

epigenetic modifiers against their primary targets.

Table 1: DNMT Inhibitors

Compound Target(s) IC50 Notes

Dnmt1-IN-3 DNMT1 0.777 µM

Binds to the S-

adenosyl-l-methionine

(SAM) site.[1]

RG108 DNMT1 115 nM

A non-nucleoside

inhibitor that blocks

the enzyme's active

site.[2][3][4]

SGI-1027
DNMT1, DNMT3A,

DNMT3B

12.5 µM (DNMT1), 8

µM (DNMT3A), 7.5

µM (DNMT3B)

A quinoline-based

compound that acts

as a SAM-competitive

inhibitor.[5][6][7][8][9]

Table 2: HDAC Inhibitors

Compound Target(s) IC50 Notes

Vorinostat (SAHA) Pan-HDAC ~10 nM

A potent non-selective

HDAC inhibitor.[1][10]

[11][12][13]

Romidepsin (FK228) HDAC1, HDAC2
36 nM (HDAC1), 47

nM (HDAC2)

A potent inhibitor of

Class I HDACs.[14]

[15][16][17][18]

Table 3: EZH2 Inhibitors
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Compound Target(s) IC50 Notes

Tazemetostat (EPZ-

6438)

EZH2 (wild-type and

mutant)
11 nM

An orally bioavailable,

selective inhibitor of

EZH2.[19][20][21][22]

[23]

GSK126 EZH2 9.9 nM

A highly selective

EZH2

methyltransferase

inhibitor.[24][25][26]

[27][28]

Table 4: LSD1 Inhibitors

Compound Target(s) IC50 Notes

Tranylcypromine (2-

PCPA)

LSD1, MAO-A, MAO-

B
20.7 µM (LSD1)

An irreversible

inhibitor of LSD1 and

monoamine oxidases.

[29][30][31][32]

GSK-LSD1 LSD1 16 nM

An irreversible and

selective LSD1

inhibitor.[33][34][35]

[36]

Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the primary signaling pathways affected by these classes of

epigenetic modifiers.
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Figure 1: Simplified DNA Methylation Pathway and Inhibition by Dnmt1-IN-3.
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Figure 2: Histone Deacetylation and Inhibition by HDAC Inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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